3-Chloro-2-fluoro-4-hydroxybenzoic acid
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Overview
Description
3-Chloro-2-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid derivatives. One common method is the demethylation of 3-fluoro-4-methoxybenzoic acid, followed by chlorination. The reaction conditions often include the use of reagents such as N-bromosuccinimide (NBS) for bromination, followed by substitution reactions to introduce the chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohol derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce quinones.
Scientific Research Applications
3-Chloro-2-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
4-Hydroxybenzoic acid: Lacks both chlorine and fluorine atoms.
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the fluorine atom
Uniqueness
3-Chloro-2-fluoro-4-hydroxybenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
860296-15-7 |
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Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.55 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
DQHFMFNAWOVOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)O |
Origin of Product |
United States |
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